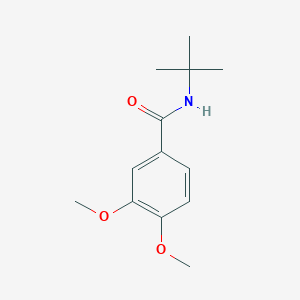
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide (NDM-1) is a synthetic compound that has been extensively used in scientific research due to its unique properties. NDM-1 has been found to possess potent antibacterial activity against a wide range of Gram-negative and Gram-positive bacteria, making it a valuable tool for studying bacterial resistance mechanisms.
作用機序
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide exerts its antibacterial activity by hydrolyzing the beta-lactam ring of antibiotics, rendering them ineffective. This mechanism of action is similar to that of other beta-lactamase enzymes, but 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide has been found to be more efficient at hydrolyzing a wider range of antibiotics.
Biochemical and Physiological Effects:
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide has been found to have minimal toxic effects on mammalian cells, making it a valuable tool for studying bacterial resistance mechanisms without causing harm to the host organism. However, further studies are needed to fully understand the biochemical and physiological effects of 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide on mammalian cells.
実験室実験の利点と制限
One of the main advantages of using 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide in lab experiments is its potent antibacterial activity against a wide range of bacterial strains. This makes it a valuable tool for studying bacterial resistance mechanisms and developing new antibacterial agents. However, one limitation of using 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide is that it can be expensive to synthesize and purify, which may limit its use in some research settings.
将来の方向性
There are several potential future directions for research involving 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide. One area of interest is the development of new antibacterial agents that are effective against 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide-producing bacteria. Another potential direction is the study of the structure and function of 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide and other beta-lactamase enzymes, which could lead to the development of new strategies for combating bacterial resistance. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide on mammalian cells, which could have implications for its use in clinical settings.
合成法
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide can be synthesized using a variety of methods, including the reaction of 2,5-dichloro-4,6-dimethylpyridine with isopropylamine in the presence of a suitable catalyst. The resulting product can then be purified and characterized using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
科学的研究の応用
2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide has been used extensively in scientific research to study bacterial resistance mechanisms and develop new antibacterial agents. It has been found to be effective against a wide range of bacterial strains, including those that are resistant to traditional antibiotics. 2,5-dichloro-N-isopropyl-4,6-dimethylnicotinamide has also been used to study the structure and function of bacterial enzymes involved in antibiotic resistance, providing valuable insights into the mechanisms of bacterial resistance.
特性
IUPAC Name |
2,5-dichloro-4,6-dimethyl-N-propan-2-ylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O/c1-5(2)14-11(16)8-6(3)9(12)7(4)15-10(8)13/h5H,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLWPJIQFXPHTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)Cl)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-4,6-dimethyl-N-(propan-2-yl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(aminosulfonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5781076.png)
![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2-ethanediamine](/img/structure/B5781079.png)
![1-[(4-nitrophenyl)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5781092.png)


![2-{4-methyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyrazine](/img/structure/B5781107.png)
![3-[(2,4-dichlorophenoxy)methyl]-N-isopropylbenzamide](/img/structure/B5781120.png)
![N-{5-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B5781122.png)



![1-benzyl-4-[(3-methylphenyl)carbonothioyl]piperazine](/img/structure/B5781164.png)